N-(4-Aminophenyl)-2-ethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)-2-ethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-19-14-6-4-3-5-13(14)15(18)17-12-9-7-11(16)8-10-12/h3-10H,2,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJLPRBDVIVBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Benzamide Scaffold: a Cornerstone in Medicinal Chemistry and Materials Science
The benzamide (B126) structural motif, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in the development of new functional molecules. researchgate.net Its prevalence in biologically active compounds and advanced materials underscores its versatility and importance.
In medicinal chemistry, the benzamide core is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.netnih.gov Its ability to form hydrogen bonds and engage in various intermolecular interactions allows benzamide-containing molecules to bind effectively to biological targets such as enzymes and receptors. researchgate.net This has led to the development of a wide array of drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. researchgate.net The substitution pattern on the benzene ring and the amide nitrogen can be readily modified, providing a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new drug candidates. nih.gov
The utility of the benzamide scaffold extends into the realm of materials science. The rigid nature of the aromatic ring combined with the hydrogen-bonding capability of the amide group can direct the self-assembly of molecules into highly ordered structures. researchgate.net This property is exploited in the design of liquid crystals, polymers, and other functional materials with specific optical or electronic properties. The ability to tailor the molecular structure allows for the precise control of the material's bulk properties.
The Scientific Case for Investigating N 4 Aminophenyl 2 Ethoxybenzamide and Its Analogs
Strategic Approaches to Amide Bond Formation in N-Arylbenzamides
The formation of the amide bond between an aniline and a benzoic acid derivative is the cornerstone of N-arylbenzamide synthesis. Traditional methods often involve the use of coupling reagents to activate the carboxylic acid. More advanced strategies focus on catalytic and more direct approaches.
Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve yields. Phosphonium-based reagents, for instance, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly effective for amide bond formation, particularly in cases of sterically hindered substrates.
More recent advancements have moved towards catalytic methods that avoid the use of stoichiometric activating agents. For example, boric acid and its derivatives have been shown to catalyze the direct amidation of carboxylic acids with amines under solvent-free conditions, offering a greener alternative.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| DCC | HOBt | Organic solvent, room temperature | High yields, readily available | Dicyclohexylurea byproduct can be difficult to remove |
| EDC | HOBt | Aqueous or organic solvent, room temperature | Water-soluble byproduct, milder conditions | Higher cost compared to DCC |
| BOP | Base (e.g., DIEA) | Organic solvent, room temperature | High efficiency, suitable for hindered substrates | Stoichiometric amounts of carcinogenic HMPA byproduct |
| PyBOP | Base (e.g., DIEA) | Organic solvent, room temperature | High efficiency, avoids HMPA byproduct | Higher cost |
Synthesis of the 2-Ethoxybenzoyl Moiety and its Precursors
The 2-ethoxybenzoyl moiety is a key structural component of this compound. Its synthesis typically begins with salicylic (B10762653) acid (2-hydroxybenzoic acid). The phenolic hydroxyl group of salicylic acid is alkylated to form the corresponding ether.
A common method for this transformation is the Williamson ether synthesis, where salicylic acid is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group, followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate. The resulting 2-ethoxybenzoic acid can then be converted to a more reactive species, such as an acyl chloride (2-ethoxybenzoyl chloride), to facilitate amide bond formation. This is typically achieved by reacting the 2-ethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
Table 2: Synthetic Routes to 2-Ethoxybenzoyl Precursors
| Starting Material | Reagents | Product | Key Transformation |
|---|
Introduction of the 4-Aminophenyl Moiety via Nitro Group Reduction and Subsequent Coupling
The 4-aminophenyl group is typically introduced by coupling with a suitable precursor, most commonly p-phenylenediamine (B122844) or a protected derivative. A widely used synthetic strategy involves the initial coupling of the benzoyl moiety with 4-nitroaniline, followed by the reduction of the nitro group to an amine.
The reduction of the nitro group in the resulting N-(4-nitrophenyl)-2-ethoxybenzamide can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reduction methods are also prevalent, using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.
Novel Catalytic and Green Chemistry Approaches in Benzamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of benzamides to reduce environmental impact and improve efficiency. This includes the use of catalytic systems, alternative energy sources, and environmentally benign solvents.
Catalytic direct amidation, which bypasses the need for stoichiometric activating agents, is a key area of research. Boric acid and various boronic acid derivatives have emerged as effective catalysts for the direct condensation of carboxylic acids and amines. Microwave-assisted organic synthesis (MAOS) has also been shown to significantly accelerate amide bond formation, often leading to higher yields and shorter reaction times compared to conventional heating.
Furthermore, the development of solvent-free reaction conditions or the use of greener solvents, such as water or ionic liquids, is a major focus. These approaches aim to minimize the use of volatile and often toxic organic solvents traditionally employed in organic synthesis.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Aminophenyl 2 Ethoxybenzamide and Analogues
Positional and Substituent Effects on the Benzamide (B126) Core for Biological Activity
The benzamide core of N-(4-Aminophenyl)-2-ethoxybenzamide serves as a crucial anchor for molecular interactions with biological targets. Modifications to this part of the molecule, such as the introduction of different functional groups, can significantly modulate its activity.
Halogenation and Alkoxy Group Modifications on the Benzoyl Ring
The introduction of halogens and the modification of alkoxy groups on the benzoyl ring have been shown to be effective strategies for fine-tuning the biological activity of benzamide analogs. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity. For instance, studies on related benzamide series have demonstrated that the position and nature of the halogen substituent are critical. In a series of N-(2-aminoethyl)benzamide analogs, halo-substituted compounds were found to be competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). mdpi.comnih.gov The potency of these inhibitors was rationalized by considering steric and hydrophobic effects, suggesting that the size and electronegativity of the halogen atom play a significant role. mdpi.comnih.gov For example, replacing a fluorine atom with a chlorine or bromine on an aniline (B41778) ring of a factor Xa inhibitor led to subnanomolar inhibitory potency.
Alkoxy groups, such as the 2-ethoxy group in the parent compound, are also pivotal. The introduction of methoxy (B1213986) and hydroxy groups on the phenyl ring of N-benzimidazole-derived carboxamides has been explored, with some derivatives showing selective activity against cancer cell lines. mdpi.com The position of these alkoxy groups can affect the conformation of the molecule and its ability to form hydrogen bonds, which are often crucial for target engagement. mdpi.com In a study of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, a 6-hydroxy group was found to increase lipophilicity, contrary to expectations, due to the formation of an intramolecular hydrogen bond with the amide carbonyl group. researchgate.net Conversely, a 6-methoxy group decreased lipophilicity. researchgate.net
Heteroalicyclic Ring Incorporation and its Influence on Bioactivity
The incorporation of heteroalicyclic rings, such as oxadiazole and pyrazole (B372694), into the benzamide structure has emerged as a promising strategy for developing novel therapeutic agents. These rings can act as bioisosteres for other functional groups and introduce new interaction points with biological targets.
Novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been designed and synthesized, demonstrating good insecticidal and fungicidal activities. mdpi.com The 1,2,4-oxadiazole ring is a versatile heterocyclic component that can enhance pharmacological activity through hydrogen bond interactions. nih.gov Similarly, the synthesis of 1,2,4-oxadiazole-sulfonamide based compounds has yielded potential anticancer agents targeting carbonic anhydrase IX. nih.gov
Pyrazole-containing benzamides have also been investigated. Structure-based design has led to the synthesis of 1,2,4-oxadiazole substituted benzamide analogues containing pyrazole rings, which have shown biological activity. nih.gov Pyrazole and its derivatives are known for their antioxidative properties, and their incorporation can confer this activity to the parent molecule.
Impact of the N-(4-Aminophenyl) Moiety Modifications on Molecular Interactions
The N-(4-aminophenyl) moiety is another critical component that can be modified to alter the biological profile of the parent compound. Substitutions on the aniline ring and derivatization of the amine group can profoundly affect how the molecule interacts with its biological targets.
Substitutions on the Aniline Ring and Amine Group Derivatization
Substitutions on the aniline ring can influence the electronic properties and steric profile of the molecule. For example, the compound 4-amino-N-(2'-aminophenyl)-benzamide (GOE1734) has shown preferential activity in slowly growing tumors. nih.govsioc-journal.cn The position of the amino group on the second phenyl ring is crucial for its activity. nih.govsioc-journal.cn In other studies, the introduction of a nitro group on the aniline ring, which is subsequently reduced to an amine, is a common synthetic step to create derivatives with altered biological activities. nih.gov The carcinogenic activities of N-nitrosomethylaniline and its substituted analogs were found to be influenced by substituents on the aromatic ring, though not in a way that correlated with bacterial mutagenesis assays. nih.gov
Derivatization of the primary amine group can also lead to significant changes in biological activity. For instance, the synthesis of 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides has produced a novel class of histone deacetylase (HDAC) inhibitors. nih.govwhiterose.ac.uk These compounds were shown to inhibit HDAC1, induce histone hyperacetylation, and inhibit the proliferation of human cancer cells. nih.govwhiterose.ac.uk Another example is the development of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as dual inhibitors of Bcr-Abl and histone deacetylase. rsc.org
Conformational Analysis and Stereochemical Influences on Activity
The three-dimensional structure of this compound and its analogs is a key determinant of their biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule and how it fits into the binding site of a biological target. The amide bond can exist in both cis and trans conformations, and the rotational barrier between these can be influenced by adjacent substituents. researchgate.net
Studies on related benzamide foldamers have provided insights into their conformational preferences. whiterose.ac.uk The conformation of these molecules can be controlled by the strategic placement of substituents, leading to structures that can mimic protein secondary structures like α-helices. whiterose.ac.uk The presence of bulky substituents can introduce steric hindrance, forcing the amide moiety out of planarity with the benzene (B151609) ring, which can weaken or alter its interactions. researchgate.net
Stereochemistry also plays a crucial role. In a study of 4-phenylchroman analogues, the cis relationship between the 2-side chain and the 4-phenyl ring was associated with optimal α1-adrenoreceptor blocking activity, whereas the trans isomer was the least potent. nih.gov This highlights the importance of the relative orientation of different parts of the molecule for effective receptor binding.
Rational Design Principles for Modulating Bioactivity and Material Properties
The rational design of this compound analogs involves a deep understanding of the SAR and SPR principles discussed above. By systematically modifying the core structure, researchers can optimize the desired biological activity and physicochemical properties.
For enzyme inhibitors, a common strategy is to design molecules that mimic the transition state of the enzymatic reaction or that bind to a specific allosteric site. For example, the design of novel tyrosinase inhibitors involved creating 4-alkoxy- and 4-acyloxy-phenylethylenethiosemicarbazone analogues, with many showing potent inhibitory activity. nih.gov The rational design of HDAC inhibitors has led to compounds like 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides. nih.govwhiterose.ac.uk
The principles of rational design also extend to modulating material properties. For instance, the formation of ion-associate complexes can be used to alter the solubility and delivery of a drug. The synthesis of a tetraphenylborate (B1193919) ion-associate complex of 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) is an example of this approach. mdpi.com Furthermore, understanding intermolecular interactions, such as the n→π* interactions between amide groups, can inform the design of molecules with specific self-assembly properties, which is relevant for the development of new materials and for understanding protein stability. nih.gov
Mechanistic Investigations of Molecular and Cellular Interactions of N 4 Aminophenyl 2 Ethoxybenzamide Derivatives
Elucidation of Molecular Binding Mechanisms with Biological Targets
The therapeutic potential of N-(4-Aminophenyl)-2-ethoxybenzamide derivatives is rooted in their ability to specifically interact with and modulate the activity of crucial biological macromolecules. These interactions include the inhibition of enzymes that are pivotal in cellular signaling and the antagonism of receptors involved in neurotransmission.
Enzyme Inhibition Kinetics and Specificity (e.g., Deacetylases, Kinases)
Benzamide (B126) derivatives have been identified as inhibitors of several enzyme families, most notably deacetylases and kinases. For instance, N-substituted benzamides are known to target histone deacetylases (HDACs), enzymes that play a central role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can alter chromatin structure and influence gene transcription.
In the realm of kinase inhibition, various benzamide derivatives have demonstrated potent activity. Certain derivatives are designed to target specific kinases involved in cell division and signaling. For example, some benzamides act as inhibitors of the FtsZ protein, a key player in bacterial cell division, by blocking its polymerization and thereby preventing bacterial replication nih.gov. While much of this research is on related benzamide structures, it provides a mechanistic framework for understanding how this compound derivatives could be tailored to achieve specific enzyme inhibition.
| Compound Class | Target Enzyme Family | Mechanism of Action | Reference |
|---|---|---|---|
| N-substituted Benzamides | Histone Deacetylases (HDACs) | Inhibition of deacetylase activity, leading to altered gene expression. | |
| Benzamide Derivatives | Protein Kinases | Inhibition of kinase activity involved in cell signaling and proliferation. | |
| Benzamide Derivatives | FtsZ Protein | Inhibition of FtsZ polymerization, leading to blockage of bacterial cell division. | nih.gov |
Receptor Antagonism and Agonism at the Molecular Level (e.g., Serotonin-3 (5-HT3) Receptors)
A significant area of investigation for benzamide derivatives has been their interaction with serotonin-3 (5-HT3) receptors. These receptors are ligand-gated ion channels that are implicated in conditions such as nausea and vomiting. Many benzamides have been developed as potent and specific antagonists for 5-HT3 receptors nih.govacs.org.
The molecular mechanism of antagonism involves the benzamide molecule binding to the receptor, often with high affinity, thereby preventing the endogenous ligand, serotonin, from activating it. Structure-activity relationship studies have shown that the benzamide scaffold is crucial for this interaction. For example, the well-known antiemetic drug, metoclopramide, is a benzamide derivative that exerts its effects through 5-HT3 receptor antagonism nih.gov. The development of novel benzamides has led to compounds with exceptionally high affinity, with Ki values as low as 0.19 nM for inhibiting binding to 5-HT3 receptors nih.gov. The interaction often involves the fused aromatic and imidazole (B134444) rings of the benzamide derivatives, which can bind to multiple biological targets due to their electron-rich structure researchgate.net.
Cellular Pathway Modulation by Benzamide Analogues
Beyond direct molecular interactions, this compound derivatives exert their effects by modulating complex cellular pathways. These modulations include inducing cell cycle arrest and triggering programmed cell death, which are critical processes in the context of cancer therapeutics.
Cell Cycle Progression Analysis and Arrest Induction (e.g., G2/M arrest)
Several studies have shown that benzamide analogues can halt the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M checkpoint nih.govresearchgate.net. This arrest prevents cells from entering mitosis and dividing. For example, the benzamide derivative declopramide (B1670142) has been observed to induce a G2/M block in human promyelocytic cancer cells (HL60) nih.govresearchgate.net.
The mechanism underlying this cell cycle arrest often involves the modulation of key regulatory proteins. For instance, some stilbenoid analogues, which share functional similarities, have been shown to cause G2/M arrest by down-regulating the checkpoint protein cyclin B1 and up-regulating the cyclin-dependent kinase inhibitor p21 nih.govmdpi.com. Similarly, other compounds have been found to induce G2/M arrest in ovarian and bladder cancer cells mdpi.commdpi.com. This effect can be independent of p53 status, as G2/M arrest has been observed in p53-deficient cell lines nih.govresearchgate.net.
Apoptosis Pathways and Programmed Cell Death Mechanisms
In addition to halting the cell cycle, many benzamide derivatives are potent inducers of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds often occurs through the mitochondria-mediated intrinsic pathway nih.govtubitak.gov.tr.
This pathway is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase cascade nih.govresearchgate.net. Specifically, the activation of caspase-9 is a key event in this process nih.govresearchgate.net. The pro-apoptotic protein Bax is often upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, leading to increased mitochondrial membrane permeability nih.govtubitak.gov.tr. The process is typically caspase-dependent, as caspase inhibitors can block the apoptotic effects of these compounds nih.govresearchgate.net. Overexpression of Bcl-2 has also been shown to inhibit apoptosis induced by some benzamide derivatives, further confirming the involvement of the mitochondrial pathway nih.govresearchgate.net.
| Cellular Effect | Key Molecular Events | Reference |
|---|---|---|
| G2/M Cell Cycle Arrest | Down-regulation of cyclin B1; Up-regulation of p21. | nih.govmdpi.com |
| Apoptosis Induction | Cytochrome c release; Caspase-9 and -3 activation; Up-regulation of Bax; Down-regulation of Bcl-2. | nih.govresearchgate.nettubitak.gov.tr |
Modulation of Gene Expression and Protein Regulation
The ability of this compound derivatives to induce cell cycle arrest and apoptosis is fundamentally linked to their capacity to modulate gene expression and protein regulation. As HDAC inhibitors, they can cause widespread changes in the transcription of genes, including those that suppress tumors.
Furthermore, these compounds can influence various signaling pathways that control gene expression. For example, the regulation of transcription factors is a key mechanism. Short peptides and their derivatives can penetrate cells and interact with DNA, histones, and transcription factors to modulate gene expression nih.gov. Nutrients and small molecules can also regulate gene expression through pathways like the peroxisome proliferator-activated receptors (PPARs), which control metabolic gene expression by forming heterodimers with the retinoid X receptor (RXR) and binding to specific DNA response elements mdpi.com. The modulation of such fundamental regulatory pathways underlines the broad biological effects of benzamide derivatives.
Mechanisms of Antiproliferative Activity in Diverse Cellular Models
Derivatives of this compound have been the subject of research to elucidate their mechanisms of antiproliferative activity. Studies on structurally related compounds, such as N-acyl-phenylenediamines and substituted benzamides, have revealed multifaceted interactions with cellular machinery, primarily culminating in cell cycle arrest and the induction of apoptosis.
One significant area of investigation has been the role of these derivatives as histone deacetylase (HDAC) inhibitors. For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) has been identified as a potent, class I selective HDAC inhibitor. nih.govfrontiersin.org This inhibition of HDACs, which are crucial enzymes in the epigenetic regulation of gene expression, is a key contributor to the antiproliferative effects of NA. nih.govnih.gov
A primary consequence of the activity of these derivatives is the induction of cell cycle arrest. In studies involving the HepG2 human liver cancer cell line, treatment with NA led to a significant arrest of cells in the G2/M phase of the cell cycle. nih.govnih.gov This G2/M phase arrest was also observed with the fluorinated analog of NA, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), in the same cell line. nih.gov The percentage of cells in the G2/M phase increased in a dose-dependent manner with FNA treatment. nih.gov In contrast, other N-acyl thiourea (B124793) derivatives have been shown to cause cell cycle arrest at the G0/G1 phase in HCT-8 cells. mdpi.com This suggests that structural modifications to the core molecule can influence the specific phase of cell cycle arrest.
The induction of apoptosis is another critical mechanism of antiproliferative activity. For N-substituted benzamides, apoptosis induction has been shown to be mediated through the release of cytochrome c from the mitochondria into the cytosol, which subsequently activates caspase-9. nih.gov The derivative NA was found to induce apoptosis in HepG2 cells in a dose-dependent manner, an effect attributed to the activation of caspase-3 and caspase-9. nih.gov Similarly, its analog FNA also promoted apoptosis in HepG2 cells. nih.gov The pro-apoptotic effects of these compounds are further supported by the observation that overexpression of the anti-apoptotic protein Bcl-2 can inhibit the induced apoptosis. nih.gov Interestingly, the induction of apoptosis by some N-substituted benzamides does not appear to depend on the p53 tumor suppressor protein, as the effect is observed in p53-deficient cell lines like HL60. nih.gov
Table 1: Antiproliferative Mechanisms of this compound Derivatives
| Compound | Cell Line | Mechanism of Action | Key Findings | Reference(s) |
|---|---|---|---|---|
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HepG2, A2780 | HDAC Inhibition, G2/M Cell Cycle Arrest, Apoptosis | Potent class I HDAC inhibitor. Increased percentage of apoptotic cells in a dose-dependent manner. | nih.govfrontiersin.orgnih.gov |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 | HDAC Inhibition, G2/M Cell Cycle Arrest, Apoptosis | Potent against HDAC3. Increased cell population in G2/M phase. | nih.gov |
| N-substituted benzamides (e.g., declopramide) | 70Z/3, HL60 | Apoptosis | Induction of cytochrome c release and caspase-9 activation. p53-independent. | nih.gov |
| N-acyl thiourea derivatives | HCT-8 | G0/G1 Cell Cycle Arrest | Caused G0/G1 phase arrest after prolonged contact. | mdpi.com |
Investigations into Antimicrobial Mechanisms of Action
The antimicrobial potential of compounds structurally related to this compound has been explored, revealing a broad spectrum of activity against various microorganisms. A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives demonstrated significant antibacterial and antifungal properties. nih.gov These compounds were active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungus Candida albicans. nih.gov Notably, one of the benzamide derivatives exhibited potent activity against a drug-resistant strain of B. subtilis. nih.gov
While the precise mechanisms of antimicrobial action for the this compound scaffold are not yet fully elucidated, research on structurally similar compounds offers potential insights. For example, some 2-mercaptobenzimidazole (B194830) derivatives, which share certain structural features with benzamides, are thought to exert their antimicrobial effects by inhibiting dihydrofolate reductase (DHFR). researchgate.net DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a necessary precursor for the production of purines and ultimately DNA. researchgate.net Inhibition of this enzyme would disrupt microbial growth and proliferation.
Further research is necessary to definitively establish the antimicrobial mechanisms of this compound and its derivatives. Future investigations may focus on their potential to disrupt microbial cell membranes, inhibit essential enzymes like DHFR, or interfere with other vital cellular processes.
Table 2: Antimicrobial Activity of this compound Related Compounds
| Compound Series | Tested Microorganisms | Range of MIC (µg/mL) | Potential Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives | S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, C. albicans | 1.95 - 500 | Not fully elucidated. | nih.gov |
| 5-Ethoxy-2-mercaptobenzimidazole derivatives | Bacillus subtilis, Candida albicans | 31.25 - 250 | Potential inhibition of Dihydrofolate reductase (DHFR). | researchgate.net |
Advanced Spectroscopic and Structural Characterization of N 4 Aminophenyl 2 Ethoxybenzamide Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and for probing dynamic processes such as conformational exchange. researchgate.net By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete picture of the molecule's constitution and preferred solution-state conformation can be assembled.
Structural Elucidation: The ¹H and ¹³C NMR spectra of N-(4-Aminophenyl)-2-ethoxybenzamide provide the primary evidence for its structural integrity. The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the ethoxy group, the amine (-NH₂) group, and the amide (N-H) proton. The protons of the 1,4-disubstituted aminophenyl ring typically appear as two distinct doublets. nih.gov The more complex substitution pattern of the 2-ethoxybenzoyl ring results in a set of multiplets. The ethoxy group is characterized by a triplet and a quartet. The amide and amine protons often appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange processes. nih.govbas.bg
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are crucial for definitive assignments. bas.bg COSY spectra reveal proton-proton coupling networks within each aromatic ring and the ethoxy group, while HSQC correlates directly bonded proton-carbon pairs. core.ac.uk The key connectivities across the amide bond and the ether linkage are established using HMBC, which shows correlations between protons and carbons over two to three bonds. researchgate.net
Conformational Dynamics: NMR spectroscopy is also powerfully employed to study the conformational dynamics of benzamide (B126) systems. A significant feature in the NMR spectra of many benzamides is the hindered rotation around the C(O)-N single bond, which can lead to the observation of non-equivalent amide protons. mdpi.com The rate of this rotation can be studied using variable temperature (VT) NMR experiments. At low temperatures, the exchange may be slow enough to resolve distinct signals for different conformers, while at higher temperatures, these signals coalesce into a time-averaged signal. bas.bg
Furthermore, Nuclear Overhauser Effect (NOE) experiments, like NOESY or ROESY, provide information about the through-space proximity of protons, helping to define the molecule's preferred three-dimensional shape in solution. bas.bgnih.gov For instance, NOE correlations between the ethoxy protons and protons on the benzoyl ring would confirm a specific orientation of the ethoxy group relative to the amide functionality.
| Position/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Amide N-H | ~9.0 (broad s) | - | C=O, C1', C1 |
| Amine NH₂ | ~3.2 (broad s) | - | C4' |
| Ethoxy -OCH₂- | ~4.2 (q) | ~64.0 | C2, -CH₃ |
| Ethoxy -CH₃ | ~1.4 (t) | ~14.5 | -OCH₂- |
| Aromatic C-H (2-ethoxybenzoyl) | ~7.0 - 8.2 (m) | ~115 - 135 | C=O, C-ethoxy |
| Aromatic C-H (4-aminophenyl) | ~6.6 (d), ~7.1 (d) | ~115, ~121 | C-NH₂, C-NH |
| Carbonyl C=O | - | ~165.0 | Amide N-H, Aromatic H's |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful method for identifying functional groups and probing the strength and nature of intermolecular interactions, particularly hydrogen bonding. sapub.org
Functional Group Analysis: The FTIR and Raman spectra of this compound are dominated by characteristic vibrational modes. Key bands include:
N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH-) groups give rise to stretching vibrations in the 3100-3500 cm⁻¹ region. In the solid state, these bands are often broad and shifted to lower frequencies compared to the gas phase due to extensive intermolecular hydrogen bonding. mdpi.com
C=O Stretching (Amide I band): The amide carbonyl (C=O) stretch is a very strong and characteristic absorption in the IR spectrum, typically appearing between 1630 and 1680 cm⁻¹. nih.gov Its exact position is highly sensitive to hydrogen bonding; involvement of the carbonyl oxygen as a hydrogen bond acceptor leads to a significant redshift (lower frequency).
N-H Bending (Amide II band): This mode, appearing around 1510-1570 cm⁻¹, involves N-H bending coupled with C-N stretching. It is typically strong in the IR spectrum but weak in the Raman spectrum. nih.govnih.gov
C-O Stretching: The asymmetric and symmetric stretching vibrations of the aryl-ether linkage are expected in the 1200-1270 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively. mdpi.com
Aromatic C=C Stretching: Multiple bands in the 1450-1610 cm⁻¹ region correspond to the skeletal vibrations of the two benzene (B151609) rings.
Intermolecular Interactions: The comparison between solution and solid-state spectra, and the analysis of band shifts and broadening, provide deep insights into the supramolecular structure. In the solid state, this compound is expected to form robust hydrogen-bonded networks. The primary amine can act as a hydrogen bond donor, while the amide N-H group also donates a hydrogen bond. The most likely acceptors are the amide carbonyl oxygen and potentially the ether oxygen. mdpi.com The formation of strong N-H···O=C hydrogen bonds is a common and stabilizing feature in the crystal structures of related amides, leading to significant shifts in the N-H and C=O stretching frequencies. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| N-H Stretch (Amine & Amide) | 3100 - 3500 | Broad in solid state due to H-bonding. mdpi.com |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak intensity. |
| Aliphatic C-H Stretch (Ethoxy) | 2850 - 2980 | Strong intensity. |
| C=O Stretch (Amide I) | 1630 - 1680 | Very strong in IR. Position sensitive to H-bonding. nih.gov |
| Aromatic C=C Stretch | 1450 - 1610 | Multiple characteristic bands. |
| N-H Bend (Amide II) | 1510 - 1570 | Strong in IR, weak in Raman. nih.gov |
| Asymmetric Ar-O-C Stretch | 1200 - 1270 | Strong intensity. mdpi.com |
Mass Spectrometry (MS) for Molecular Confirmation and Fragment Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.
Molecular Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₅H₁₆N₂O₂). The calculated monoisotopic mass is 256.1212 g/mol . The observation of the [M+H]⁺, [M+Na]⁺, or [M]⁺˙ ion corresponding to this mass in the spectrum confirms the compound's identity.
Fragment Analysis: Electron Ionization (EI) or tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule at its weakest bonds. The fragmentation pattern of this compound is predictable based on its structure. The most labile bond is the amide C(O)-N bond, and its cleavage would lead to two primary fragments:
The 2-ethoxybenzoyl cation (m/z 149.0603), resulting from the cleavage and retention of charge on the acyl portion. This fragment can further lose an ethylene (B1197577) molecule (C₂H₄) to give a hydroxybenzoyl cation (m/z 121.0262).
A fragment corresponding to the 4-aminophenyl moiety .
Another significant fragmentation pathway involves the cleavage of the C(aryl)-NH bond. Analysis of these characteristic fragments provides corroborating evidence for the proposed structure.
| Fragment Ion (Structure) | Predicted m/z (Exact Mass) | Origin |
|---|---|---|
| [C₁₅H₁₆N₂O₂]⁺˙ (Molecular Ion) | 256.1212 | Parent Molecule |
| [C₉H₉O₂]⁺ (2-ethoxybenzoyl cation) | 149.0603 | Cleavage of amide C-N bond |
| [C₇H₅O₂]⁺ (hydroxybenzoyl cation) | 121.0262 | Loss of C₂H₄ from m/z 149 |
| [C₆H₇N]⁺˙ (p-aminophenol radical cation analog) | 108.0578 | Cleavage of aryl-NH bond with H-transfer |
| [C₆H₈N]⁺ (anilinium cation) | 92.0657 | Cleavage of amide C-N bond |
X-ray Diffraction (XRD) Studies for Solid-State Architecture and Supramolecular Assembly
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It reveals detailed information about bond lengths, bond angles, torsional angles, and the intermolecular interactions that dictate the crystal packing and supramolecular architecture.
Solid-State Architecture: While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide and other benzamides, allows for well-founded predictions. nih.gov The molecule is expected to adopt a twisted conformation, with a significant dihedral angle between the planes of the two aromatic rings. nih.gov The central amide group itself will also be twisted relative to both rings. nih.gov The ethoxy group's conformation will be arranged to minimize steric hindrance.
Supramolecular Assembly: The crystal packing is anticipated to be dominated by a network of intermolecular hydrogen bonds. A common and highly stable motif in related amide structures is the formation of chains or tapes where molecules are linked by N-H···O=C hydrogen bonds. nih.gov In this case, the amide N-H of one molecule would bond to the carbonyl oxygen of a neighboring molecule, generating a C(4) chain. nih.gov Furthermore, the primary amine group (-NH₂) provides additional hydrogen bond donors, which can link these primary chains into more complex 2D or 3D networks, potentially involving the ethoxy oxygen as a weaker acceptor. These interactions are critical in stabilizing the crystal lattice. mdpi.com
| Parameter | Predicted Value/Feature | Reference/Comment |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for related benzamides. mdpi.comresearchgate.net |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric (e.g., P2₁2₁2₁) | Dependent on molecular packing. mdpi.comresearchgate.net |
| Dihedral Angle (Ring 1 vs. Ring 2) | 40 - 80° | Significant twist is expected. nih.gov |
| Primary H-Bonding Motif | N-H···O=C chain | Forms robust C(4) chains. nih.gov |
| Secondary H-Bonding | N(amine)-H···O(carbonyl/ether) | Cross-links primary chains into layers or 3D networks. |
Atomic Force Microscopy (AFM) and Electron Microscopy for Nanoscale Morphology of Self-Assembled Structures
When molecules like this compound organize into larger aggregates or nanostructures through self-assembly, Atomic Force Microscopy (AFM) and Electron Microscopy (e.g., Scanning Electron Microscopy, SEM; Transmission Electron Microscopy, TEM) become essential tools for visualizing their morphology. sciopen.com
Nanoscale Morphology: Self-assembly is driven by the same non-covalent interactions (hydrogen bonding, π-π stacking) that define the crystal structure, but under different conditions (e.g., from solution, on a surface), these interactions can lead to the formation of distinct nanoscale objects like fibers, ribbons, vesicles, or wires.
Atomic Force Microscopy (AFM): AFM is a surface imaging technique that can visualize nanostructures with high resolution without the need for a vacuum. nih.gov An ultra-sharp tip scans across a sample deposited on a flat substrate, and the deflection of the tip is used to create a 3D topographical map of the surface. AFM would be ideal for characterizing the height, width, and morphology of self-assembled fibers or films of this compound on a substrate like mica or silicon. nih.gov
Electron Microscopy (SEM/TEM): SEM provides information about the surface morphology of larger, three-dimensional structures, while TEM allows for the visualization of the internal structure and shape of thinner, electron-transparent nanoscale objects. sciopen.com If this compound were to form nanofibers or nanoribbons from solution, these could be deposited onto a TEM grid and imaged to reveal their dimensions and structural uniformity. The combination of these microscopy techniques provides a comprehensive view of the self-assembled architectures across multiple length scales. researchgate.net
Computational Chemistry and in Silico Modeling of N 4 Aminophenyl 2 Ethoxybenzamide
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties and reactivity of N-(4-Aminophenyl)-2-ethoxybenzamide. While specific DFT studies on this exact molecule are not prevalent in publicly accessible literature, the methodologies applied to structurally similar compounds, such as N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, offer a clear blueprint for such investigations. nih.gov
For a molecule like this compound, DFT calculations would be employed to determine its optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. A crucial output of these calculations is the mapping of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger energy gap suggests higher stability and lower reactivity. nih.gov
Furthermore, Hirshfeld surface analysis, derived from the electron distribution calculated by DFT, can be used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis reveals the nature and extent of interactions such as hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. For this compound, this would involve examining the interactions involving the amine and amide groups, as well as the ethoxy substituent.
Table 1: Illustrative DFT-Calculated Properties for a Benzamide (B126) Analog
| Property | Value | Significance |
| HOMO-LUMO Energy Gap | 5.406 eV | Indicates high stability of the molecule. nih.gov |
| Interaction Contributions to Hirshfeld Surface | ||
| H...Br Contacts | 16.1% | Highlights significant halogen interactions. nih.gov |
| H...O Contacts | 13.6% | Indicates the presence of important hydrogen bonds. nih.gov |
| H...N Contacts | 2.4% | Shows a smaller contribution from this type of interaction. nih.gov |
| Data based on a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide and is for illustrative purposes. nih.gov |
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
Molecular Dynamics (MD) simulations offer a dynamic perspective of this compound's behavior, both in isolation and when interacting with a biological target. These simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational changes and binding events.
By placing the molecule in a simulated physiological environment (typically water), MD simulations can explore its conformational landscape. This reveals the most stable three-dimensional structures and the flexibility of different parts of the molecule, such as the rotation of the ethoxy group and the phenyl rings. Understanding the accessible conformations is crucial, as only specific conformations may be able to bind to a target protein.
When the structure of a potential biological target is known, MD simulations can be used to study the dynamics of the ligand-target complex. These simulations can reveal the key amino acid residues involved in binding, the stability of the binding pose over time, and the role of water molecules in mediating the interaction. This information is invaluable for understanding the mechanism of action and for designing modifications to improve binding affinity and specificity.
Molecular Docking and Scoring Approaches for Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. For this compound, this would involve docking the molecule into the active site of a relevant enzyme or receptor. The process generates multiple possible binding poses, which are then evaluated using a scoring function to estimate the binding affinity.
The accuracy of molecular docking is demonstrated in studies of analogous compounds like N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, where docking was used to predict its interaction with matrix metalloproteinase-2 (MMP-2), a target in cancer therapy. nih.gov Such studies typically report a binding energy, with more negative values indicating a stronger interaction. nih.gov The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site.
Table 2: Example of Molecular Docking Results for a Benzamide Analog
| Parameter | Result | Interpretation |
| Target Protein | MMP-2 | A key enzyme in cancer progression. nih.gov |
| Binding Energy | -7.48 kJ/mol | Suggests a favorable binding interaction. nih.gov |
| Interacting Residues | Not specified | Would typically include a list of amino acids forming key contacts. |
| Data based on a study of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide and is for illustrative purposes. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Prediction of Activity Spectra (PASS) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for this compound analogs, a set of similar compounds with known activities would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and electronic properties derived from quantum chemical calculations, would be calculated for each compound. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.
Prediction of Activity Spectra for Substances (PASS) is another in silico tool that predicts the biological activity profile of a compound based on its structure. The prediction is based on a large database of known drug-like molecules and their activities. A PASS analysis of this compound would generate a list of potential biological activities with corresponding probabilities (Pa for probable activity and Pi for probable inactivity). This can help in identifying potential therapeutic applications and off-target effects.
Design of Novel Analogues through Virtual Screening and De Novo Design Methodologies
The insights gained from the aforementioned computational techniques can be leveraged to design novel analogs of this compound with improved properties.
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. chemrxiv.orgnih.govresearchgate.net This can be done through either ligand-based or structure-based approaches. In a ligand-based virtual screen, compounds with similar structures or properties to this compound would be identified. mdpi.com In a structure-based virtual screen, a library of compounds would be docked into the binding site of a target protein, and the top-scoring hits would be selected for further investigation. mdpi.com
De novo design is a more creative computational approach where novel molecules are built from scratch within the constraints of a target's binding site. nih.govnih.gov Algorithms piece together molecular fragments to generate structures that are predicted to have high binding affinity and favorable drug-like properties. This approach has the potential to discover entirely new chemical scaffolds that are optimized for a specific target.
Emerging Research Frontiers and Academic Applications of N 4 Aminophenyl 2 Ethoxybenzamide Derivatives
Integration into Advanced Functional Materials and Self-Assembled Systems (e.g., Organogels)
The self-assembly of small molecules into ordered supramolecular structures is a powerful bottom-up approach for creating advanced functional materials. Organogels, which are jellified organic liquids, are a prime example of such materials, with potential applications in drug delivery, sensing, and environmental remediation. The formation of these gels is driven by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, which are all present in N-arylbenzamide derivatives.
While direct studies on the organogelating properties of N-(4-Aminophenyl)-2-ethoxybenzamide are not yet prevalent in the literature, research on analogous structures provides a strong indication of its potential. For instance, polymer compounds featuring L-lysine derivatives, which also rely on hydrogen bonding and van der Waals interactions, have been shown to be effective organogelators in a variety of organic solvents and oils. researchgate.net These polymer organogelators form supramolecular polymers that create a three-dimensional network within the organogel. researchgate.net The amide linkage in this compound, similar to the peptide bonds in L-lysine derivatives, is a key functional group for establishing the intermolecular hydrogen bonds necessary for self-assembly into fibrous networks that can immobilize solvents.
The presence of aromatic rings in this compound further suggests a propensity for π-π stacking interactions, which would contribute to the stability and architecture of the self-assembled structures. The ethoxy group can influence solubility and packing, potentially allowing for fine-tuning of the gelation properties. Future research may focus on modifying the this compound scaffold to enhance its gelation efficiency and to incorporate stimuli-responsive moieties, leading to the development of "smart" materials that can respond to external triggers like light, heat, or chemical analytes.
Table 1: Interactions Driving Self-Assembly in N-Arylbenzamide Derivatives
| Interaction Type | Contributing Structural Feature in this compound | Potential Role in Functional Materials |
| Hydrogen Bonding | Amide (-CONH-) group, Amino (-NH2) group | Formation of fibrous networks, gelation of organic solvents. |
| π-π Stacking | Phenyl rings | Stabilization of self-assembled structures, potential for electronic conductivity. |
| van der Waals Forces | Ethoxy (-OCH2CH3) chain, entire molecule | Overall packing and stability of the assembled architecture. |
| Dipole-Dipole Interactions | Amide and ethoxy groups | Influencing molecular alignment and material properties. |
Development as Chemical Probes for Biological Research
Chemical probes are indispensable tools in chemical biology for dissecting complex biological processes. Fluorescent probes, in particular, enable the visualization and tracking of biomolecules and cellular events with high spatial and temporal resolution. The this compound structure contains functionalities that could be exploited in the design of novel chemical probes.
The aminophenyl group is a key feature that can be readily modified to attach fluorophores or reactive groups for targeting specific biomolecules. For example, derivatives of 4-amino-N-(4-aminophenyl)benzamide have been investigated as inhibitors of DNA methylation, a crucial epigenetic modification. nih.gov While not fluorescent probes themselves, these studies demonstrate that the N-phenylbenzamide scaffold can be tailored to interact with specific biological targets. nih.gov
Furthermore, the inherent fluorescence of certain substituted benzamides or the possibility of incorporating known fluorophores like nitrobenzofurazan (NBD) opens avenues for creating new fluorescent probes. NBD-based probes are known to exhibit changes in their fluorescence upon reaction with biological nucleophiles like thiols and amines. nih.gov The amino group of this compound could serve as a reactive handle for creating such probes. Research into aminopyridine-based fluorescent probes has also shown that the amino group is a valuable component for developing fluorescent scaffolds. mdpi.com
The development of this compound derivatives as chemical probes could lead to tools for studying enzyme activity, protein-protein interactions, or for imaging specific cellular compartments. Future work in this area would involve the synthesis of a library of derivatives with different fluorophores and targeting moieties, followed by rigorous evaluation of their photophysical properties and biological activity.
Exploration in Agrochemical and Industrial Chemical Synthesis Research
The benzamide (B126) functional group is present in numerous commercial agrochemicals, including fungicides and herbicides. The exploration of novel benzamide derivatives is therefore a continuous effort in the agrochemical industry. Research into alkyloxybenzamide derivatives has demonstrated their potential as antimicrobial agents, which is a desirable property for crop protection. nih.gov The 2-ethoxy group in this compound places it within this class of compounds, suggesting that its derivatives could be investigated for similar applications.
In the realm of industrial synthesis, the this compound structure can serve as a versatile building block. The synthesis of related 2-hydroxybenzamide derivatives has been a subject of industrial process development, highlighting the commercial interest in this class of compounds. google.com The synthetic route to this compound itself typically involves the reaction of 2-ethoxybenzoyl chloride with p-phenylenediamine (B122844). This straightforward chemistry allows for the generation of a wide range of derivatives by varying the substituents on either aromatic ring.
The amino group on the phenyl ring provides a reactive site for further chemical transformations, enabling the synthesis of more complex molecules. For example, it can be diazotized and converted into a variety of other functional groups, or it can be acylated or alkylated to produce a library of new compounds for screening in various applications. The industrial potential of this compound and its derivatives lies in their accessibility through established synthetic methods and their potential to serve as precursors to high-value chemicals, including pharmaceuticals, agrochemicals, and materials.
Table 2: Potential Applications of this compound Derivatives in Chemical Synthesis
| Research Area | Potential Application | Rationale |
| Agrochemicals | Fungicides, Herbicides, Antimicrobials | The benzamide core is a known toxophore in many agrochemicals. The alkoxy substituent can enhance bioactivity. nih.gov |
| Pharmaceuticals | Kinase inhibitors, Anticancer agents | N-phenylbenzamide derivatives have shown promise as LRRK2 inhibitors and in targeting other kinases. nih.gov |
| Materials Science | Monomers for polyamides, Precursors to dyes | The diamine functionality allows for polymerization reactions. The aromatic structure is a basis for chromophores. |
| Organic Synthesis | Versatile intermediate | The amino and amide groups provide reactive handles for a wide range of chemical transformations. |
Future Directions in Synthetic Accessibility and Green Chemistry for Benzamide Scaffolds
The future development and application of this compound and its derivatives will be significantly influenced by advancements in synthetic chemistry, with a particular emphasis on green and sustainable practices. Traditional methods for amide bond formation often involve the use of stoichiometric activating agents and hazardous solvents, leading to significant waste generation.
Modern synthetic chemistry is moving towards more atom-economical and environmentally benign methods. For the synthesis of benzamide scaffolds, several promising green approaches are emerging. For example, the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water with a surfactant provides a green route to N-alkylbenzamides. rsc.org While this method is for N-alkylbenzamides, it showcases the potential of using water as a solvent and earth-abundant metal catalysts.
Nickel-catalyzed asymmetric synthesis of α-arylbenzamides represents another frontier, offering enantioselective routes to chiral benzamides. uzh.chuzh.ch Such methods could be adapted for the synthesis of chiral derivatives of this compound, which could have interesting biological properties.
Future research in the synthesis of benzamide scaffolds will likely focus on:
Catalytic Amidation: Direct catalytic amidation of carboxylic acids and amines, avoiding the need for pre-activation of the carboxylic acid.
Flow Chemistry: The use of continuous flow reactors can improve reaction efficiency, safety, and scalability.
Biocatalysis: The use of enzymes, such as lipases or engineered amidases, can provide highly selective and environmentally friendly routes to benzamides.
Use of Greener Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, supercritical CO2, or bio-based solvents.
By embracing these green chemistry principles, the synthesis of this compound and its derivatives can become more sustainable, cost-effective, and environmentally friendly, thereby facilitating their broader application in research and industry. rsc.org
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-Aminophenyl)-2-ethoxybenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of benzamide derivatives typically involves coupling aromatic amines with substituted benzoyl chlorides. For example, analogous compounds (e.g., N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide) are synthesized via sequential Boc-protection, coupling with benzoyl chloride derivatives, and HCl salt formation . Key optimizations include:
- Using 1.5 equivalents of anhydride reagents to drive amidation to completion (e.g., glacial acetic acid at 100°C overnight) .
- Purification via precipitation in water or ethanol, followed by characterization using H NMR (e.g., δ 7.23–8.71 ppm for aromatic protons) and ESI-MS (e.g., m/z 343.4 [M+H]) .
Q. How is the structural identity of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : Aromatic protons (δ 6.92–8.17 ppm) and ethoxy groups (δ 3.01–4.37 ppm) are diagnostic .
- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., m/z 435.2 [M+H]) and fragmentation patterns (e.g., loss of NH) .
- X-ray Crystallography : For crystalline derivatives, Acta Crystallographica data (e.g., mean σ(C–C) = 0.002 Å) provide bond-length validation .
Advanced Research Questions
Q. How do electronic effects of substituents influence the binding affinity of this compound to histone acetyltransferases (HATs)?
- Methodological Answer : The 2-ethoxy group and electron-withdrawing substituents (e.g., Cl, CF) enhance lipophilicity and metabolic stability, critical for HAT binding . Comparative studies using analogs (e.g., 4-chloro-N-(2-methoxyphenyl)benzamide) show that:
- Electron-donating groups (e.g., methoxy) reduce binding by destabilizing π-π interactions with HAT active sites .
- Trifluoromethyl groups improve potency due to increased hydrophobic interactions (e.g., IC improvements by 2–5-fold) .
Q. What experimental strategies resolve discrepancies in bioactivity data across cellular models?
- Methodological Answer : Variability in epigenetic cellular contexts (e.g., histone modification baseline levels) requires:
- Cell Line Profiling : Pre-screen models for HAT/HDAC expression using qPCR or Western blot .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to account for differential permeability .
- Positive Controls : Use known HAT activators (e.g., CTB) to normalize activity metrics .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer :
- HPLC-PDA : Monitor degradation products (e.g., hydrolysis to 2-ethoxybenzoic acid) with C18 columns and UV detection at 255 nm .
- Accelerated Stability Studies : Store samples at -20°C (long-term) vs. 25°C (short-term) and compare NMR spectra over 6–12 months .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage protocols .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for benzamide derivatives?
- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. For example:
- pH-Dependent Solubility : this compound may show higher solubility in acidic buffers (pH < 4) due to amine protonation .
- Co-Solvent Systems : Use DMSO:water (1:9) for in vitro assays to mimic physiological conditions .
Application-Oriented Questions
Q. What in vitro assays are most suitable for evaluating the epigenetic modulation potential of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
